2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The synthesis begins with the preparation of an isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the isoquinoline derivative with the oxazole ring and the methoxyphenyl group. This can be done using a variety of coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(isoquinolin-1-yl)acetate: Another isoquinoline derivative with different functional groups.
5-methyl-2H,3H-[1,3]oxazolo[2,3-a]isoquinolin-4-ium perchlorate: A compound with a similar oxazole-isoquinoline structure but different substituents.
Uniqueness
2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide is unique due to its combination of an isoquinoline moiety, an oxazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-19-7-3-2-5-16(19)12-24-22(26)18-13-29-21(25-18)14-28-20-8-4-6-15-11-23-10-9-17(15)20/h2-11,13H,12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPYGLVMXXIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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